molecular formula C20H32BrN5S B12714153 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide CAS No. 103291-35-6

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide

Cat. No.: B12714153
CAS No.: 103291-35-6
M. Wt: 454.5 g/mol
InChI Key: DOBFRFCNKVNJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the class of pyrimido[4,5-b][1,4]benzothiazines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of 6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide involves multiple steps, including the formation of the pyrimido[4,5-b][1,4]benzothiazine core and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide has been studied for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a therapeutic agent due to its biological activities. In industry, it may be used in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context. For example, in a biological context, the compound may interact with enzymes or receptors to exert its effects. Understanding the mechanism of action is crucial for optimizing its use in various applications.

Comparison with Similar Compounds

6H-Pyrimido(4,5-b)(1,4)benzothiazine-4,9-diamine, 7,8-dihydro-N(sup 9)-heptyl-N(sup 4),7,7-trimethyl-, monohydrobromide can be compared with other similar compounds in the pyrimido[4,5-b][1,4]benzothiazine class. Similar compounds include those with different substituents on the pyrimido[4,5-b][1,4]benzothiazine core. The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

103291-35-6

Molecular Formula

C20H32BrN5S

Molecular Weight

454.5 g/mol

IUPAC Name

4-N-heptyl-4-N,7,7-trimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazine-4,9-diamine;hydrobromide

InChI

InChI=1S/C20H31N5S.BrH/c1-5-6-7-8-9-10-25(4)18-16-19(23-13-22-18)26-17-14(21)11-20(2,3)12-15(17)24-16;/h13H,5-12,21H2,1-4H3;1H

InChI Key

DOBFRFCNKVNJFS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(C)C1=C2C(=NC=N1)SC3=C(CC(CC3=N2)(C)C)N.Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.